(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Description
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid is a specialized compound used in various scientific research fields. This compound is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. The addition of tritium, a radioactive isotope of hydrogen, allows for the tracking and study of the compound’s behavior in biological systems.
Properties
IUPAC Name |
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-WTKFZEAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID involves multiple steps, starting from the basic prostaglandin structure. The key steps include the introduction of the epidioxy group at the 9 and 11 positions and the hydroxyl group at the 15 position. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is more complex due to the need for high purity and specific labeling with tritium. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and specialized reactors for tritium labeling.
Chemical Reactions Analysis
Types of Reactions
9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epidioxy group.
Substitution: Various substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the removal of the epidioxy group.
Scientific Research Applications
(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the role of prostaglandins in various biological processes.
Medicine: Used in drug development and pharmacokinetics studies to track the distribution and metabolism of prostaglandin derivatives.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID involves its interaction with specific molecular targets in biological systems. The compound can bind to prostaglandin receptors, influencing various signaling pathways and physiological responses. The tritium labeling allows researchers to track its movement and interaction within cells and tissues.
Comparison with Similar Compounds
Similar Compounds
9ALPHA,11ALPHA,15S-TRIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID: Another prostaglandin derivative with similar structural features but different functional groups.
9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC ACID: A compound with a similar backbone but different oxidation states and functional groups.
Uniqueness
The uniqueness of 9ALPHA,11ALPHA-EPIDIOXY-15S-HYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID lies in its specific functional groups and tritium labeling, which provide unique properties for tracking and studying its behavior in various systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
